Val-glu-pro-ile-pro-tyr
Overview
Description
“Val-glu-pro-ile-pro-tyr” is a hexapeptide obtained from human casein by enzymatic digestion . It has been purified, sequenced, and synthesized . This peptide is known for its immunostimulating properties .
Molecular Structure Analysis
The empirical formula of the peptide is C35H52N6O10 . Its molecular weight is 716.82 . Unfortunately, the specific molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The peptide has a molecular weight of 716.82 . It is stored at a temperature of -20°C . The SMILES string representation of the peptide is also provided .Scientific Research Applications
Angiotensin I-Converting Enzyme (ACE) Inhibition and Hypertension Management
Research has identified peptides similar to "Val-glu-pro-ile-pro-tyr" with significant ACE inhibitory properties. For instance, a study found that the peptide "Val-Glu-Leu-Tyr-Pro" from cuttlefish muscle protein hydrolysates demonstrated potent ACE inhibitory activity and significantly decreased systolic blood pressure in spontaneously hypertensive rats, suggesting its potential as a beneficial ingredient in nutraceuticals and pharmaceuticals for hypertension management (Balti et al., 2015).
Immunostimulatory Effects
The hexapeptide "this compound," obtained from human casein, has been studied for its immunostimulatory properties. In vitro, this peptide stimulates the phagocytosis of opsonized sheep red blood cells by murine peritoneal macrophages. Intravenous administration in adult mice enhances resistance to infection with Klebsiella pneumoniae, highlighting its potential immunostimulatory benefits (Parker et al., 1984).
Modulation of Glucose Metabolism
Peptides derived from soy glycinin, including "Leu-Pro-Tyr-Pro," have been shown to regulate cholesterol metabolism in human hepatic HepG2 cells. These peptides activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, suggesting their role in glucose metabolism modulation (Lammi et al., 2015).
Enhancement of Phagocytic Activity
Two peptides from human caseins, including "this compound," significantly stimulate the binding and phagocytosis of senescent red blood cells by human monocytic-macrophagic cells, suggesting their role in enhancing phagocytic activity (Gattegno et al., 1988).
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOILFFBJUNGRA-NMVUUJPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915315 | |
Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94773-24-7 | |
Record name | Valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094773247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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